5-Benzyl-2-(2,4-dichlorophenoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-benzyl-2-(2,4-dichlorophenoxy)phenol is a chemical compound known for its antibacterial and antifungal properties. It is commonly used in various consumer products, including personal care items like toothpaste, deodorants, and soaps . This compound is also known for its role in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2-(2,4-dichlorophenoxy)phenol typically involves the reaction of 2,4-dichlorophenol with benzyl chloride in the presence of a base, such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-2-(2,4-dichlorophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-benzyl-2-(2,4-dichlorophenoxy)phenol is widely used in scientific research due to its antibacterial and antifungal properties. It is used in:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: To study its effects on microbial growth and resistance mechanisms.
Medicine: As an active ingredient in antiseptics and disinfectants.
Industry: In the formulation of personal care products and household cleaners.
Mechanism of Action
The antibacterial and antifungal effects of 5-benzyl-2-(2,4-dichlorophenoxy)phenol are primarily due to its ability to inhibit the synthesis of fatty acids in microorganisms. It targets the enoyl-acyl carrier protein reductase enzyme, which is essential for fatty acid synthesis. This inhibition disrupts the cell membrane integrity, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Triclosan: 5-chloro-2-(2,4-dichlorophenoxy)phenol, known for its similar antibacterial properties.
Tetraclosan: A derivative with additional chlorine atoms, enhancing its antimicrobial activity.
Uniqueness
5-benzyl-2-(2,4-dichlorophenoxy)phenol is unique due to its specific structure, which allows it to be more effective in certain applications compared to its analogs. Its benzyl group provides additional hydrophobic interactions, enhancing its binding affinity to microbial targets .
Properties
Molecular Formula |
C19H14Cl2O2 |
---|---|
Molecular Weight |
345.2 g/mol |
IUPAC Name |
5-benzyl-2-(2,4-dichlorophenoxy)phenol |
InChI |
InChI=1S/C19H14Cl2O2/c20-15-7-9-18(16(21)12-15)23-19-8-6-14(11-17(19)22)10-13-4-2-1-3-5-13/h1-9,11-12,22H,10H2 |
InChI Key |
LUMKUDPYQGEIPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.